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Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B1237270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isonitrosoacetone (also known as 1-(hydroxyimino)propan-2-one), a compound of interest in
various chemical and pharmaceutical research domains. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,
offering insights into its structural features. The guide also outlines detailed experimental
protocols for obtaining this spectroscopic data and includes workflow diagrams for its synthesis
and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for isonitrosoacetone.

Table 1: *H NMR Spectroscopic Data for
Isonitrosoacetone
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not explicitly
found in search
results
Predicted ~2.3 Singlet 3H CHs
Predicted ~7.5 Singlet 1H =CH
Predicted ~10-12 Singlet (broad) 1H N-OH

Note: Specific experimental H NMR data for isonitrosoacetone was not found in the provided
search results. The predicted values are based on typical chemical shifts for similar functional
groups.

Table 2: *C NMR Spectroscopic Data for

Isonitrosoacetone
Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Predicted ~25 CHs
Predicted ~150 =CH
Predicted ~195 Cc=0

Note: Specific experimental 13C NMR data for isonitrosoacetone was not found in the
provided search results. The predicted values are based on typical chemical shifts for similar
functional groups.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Isonitrosoacetone
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Wavenumber (cm~?) Intensity Assignment
~3570 Strong, Sharp O-H stretch (free)
3330 Broad O-H stretch (hydrogen-
bonded)
3065, 2945 Weak, Broad C-H stretch (methyl group)
~1700 Strong C=0 stretch
~1650 Medium C=N stretch
1398 - O-H bend
Very Weak C-C stretch

Note: Some data is from a 1955 study; predicted values for C=0 and C=N are based on typical
ranges for a,B-unsaturated oximes.[1]

IabIeA._Mass_SpsﬂmmﬂmQatales_Qnums_Qac_eigne

Relative Intensity Assignment

87.03 - [M]* (Molecular lon)

Data not explicitly found in )
Fragment ions
search results

Note: The exact mass of the molecular ion is available from PubChem.[2] Detailed
fragmentation data was not found in the search results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized
protocols that can be adapted for the analysis of isonitrosoacetone.

Synthesis of Isonitrosoacetone

A common method for the synthesis of isonitrosoacetone involves the nitrosation of acetone.
One documented procedure utilizes nitrosyl chloride (NOCI) as the nitrosating agent.
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Procedure:

e A suspension of calcium carbonate in acetone is prepared in a reaction vessel equipped with
a stirrer.

 Liquid nitrosyl chloride is added to the suspension at a controlled temperature, typically
between 17-20°C, with continuous stirring over several hours.

e Upon completion of the reaction, the residual insoluble solids are removed by filtration.

o The filtrate, containing the crude isonitrosoacetone, is then evaporated to dryness under
reduced pressure at room temperature.

e The crude product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of isonitrosoacetone in a suitable deuterated solvent (e.g.,
CDCls, Acetone-ds, or DMSO-ds) in a clean, dry NMR tube. The final volume should be
around 0.6-0.7 mL.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
IH NMR Acquisition:

e Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

e Pulse Program: A standard single-pulse experiment.

e Number of Scans: 16-64 scans, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: A range of 0-14 ppm is typically sufficient.

» Referencing: The residual solvent peak is used as an internal reference.
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13C NMR Acquisition:
e Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).
e Pulse Program: A standard proton-decoupled pulse program.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to
the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.
e Spectral Width: A range of 0-220 ppm is appropriate.

o Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Mull Technique):

o Grind a small amount of solid isonitrosoacetone with a few drops of a mulling agent (e.qg.,
Nujol) in an agate mortar and pestle until a smooth paste is formed.

e Spread a thin, even layer of the mull between two salt plates (e.g., KBr or NaCl).
FTIR Acquisition:

e Spectrometer: A standard FTIR spectrometer.

e Mode: Transmittance.

e Scan Range: Typically 4000-400 cm~1.

e Number of Scans: 16-32 scans.

e Resolution: 4 cm~1.

o Background: A background spectrum of the clean, empty salt plates should be collected prior
to running the sample.
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Mass Spectrometry

Sample Preparation (Electron lonization - El):

e Dissolve a small amount of isonitrosoacetone in a volatile organic solvent (e.g., methanol
or acetone).

e The sample is introduced into the mass spectrometer, often via a direct insertion probe or
after separation by gas chromatography.

Mass Spectrum Acquisition (EI-MS):
« lonization Mode: Electron lonization (El).
o Electron Energy: Typically 70 eV.

e Mass Range: A scan range of m/z 10-200 is generally sufficient to observe the molecular ion
and key fragments.

e Inlet System: Direct insertion probe or GC inlet.

Mandatory Visualizations
Synthesis Workflow of Isonitrosoacetone

Acetone

Calcium Carbonate

Nitrosyl Chloride

Nitrosation Reaction
(17-20°C)

Filtration Exspcrahon Crude Isonitrosoacetone Recrystallization B Pure Isonitrosoacetone
(Reduced Pressure] )

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.benchchem.com/product/b1237270?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Synthesis workflow for isonitrosoacetone via nitrosation of acetone.
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Caption: General workflow for the spectroscopic analysis of isonitrosoacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. researchgate.net [researchgate.net]

» 2. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications
(RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]

 To cite this document: BenchChem. [Spectroscopic Profile of Isonitrosoacetone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237270#spectroscopic-data-of-isonitrosoacetone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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